4-Methyl-4-phenylpiperidine-2,6-dione

Hypolipidemic Agents Lipid Metabolism Cardiovascular Pharmacology

Ensure hypolipidemic activity by procuring the active 4-phenyl regioisomer—the 3-phenyl analog is inactive. At 20 mg/kg, it reduces serum cholesterol by 52% and triglycerides by 42% as a validated ACLY inhibitor (Ki=4.0 µM). This chiral C4-methyl/C4-phenyl scaffold is essential for stereoselective DPP-IV inhibitor synthesis and NK2 antagonist SAR. Insist on ≥95% purity with HPLC/NMR documentation to guarantee reproducible in vivo screening and synthetic yields.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 14149-32-7
Cat. No. B3047533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-phenylpiperidine-2,6-dione
CAS14149-32-7
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC(=O)C1)C2=CC=CC=C2
InChIInChI=1S/C12H13NO2/c1-12(9-5-3-2-4-6-9)7-10(14)13-11(15)8-12/h2-6H,7-8H2,1H3,(H,13,14,15)
InChIKeyJBCWFKPZSNLYQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4-phenylpiperidine-2,6-dione (CAS 14149-32-7): Procurement-Relevant Chemical and Pharmacological Profile


4-Methyl-4-phenylpiperidine-2,6-dione (CAS: 14149-32-7), also known as 3-methyl-3-phenylglutarimide, is a C4-methyl/C4-phenyl substituted piperidine-2,6-dione heterocycle with a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol [1]. The compound belongs to the glutarimide class of piperidine derivatives and is characterized by a saturated six-membered ring containing two amide carbonyls and a chiral center at the 4-position bearing both methyl and phenyl substituents . This scaffold is of significant interest as a versatile building block for synthesizing bioactive molecules and as a probe compound for studying lipid metabolism modulation [2].

4-Methyl-4-phenylpiperidine-2,6-dione (CAS 14149-32-7): Structural Determinants of Hypolipidemic and Pharmacological Specificity


Generic substitution among phenylpiperidine-2,6-diones is scientifically unsound due to profound and quantifiable differences in biological activity driven by the position and identity of the phenyl substituent. The C4-phenyl configuration in 4-methyl-4-phenylpiperidine-2,6-dione confers a distinct hypolipidemic profile that is not shared by its 3-phenyl regioisomer, which exhibits substantially weaker to negligible activity in vivo [1]. Furthermore, the C4-methyl group introduces a chiral center with unique steric and electronic properties that cannot be replicated by other C4-alkyl analogs (e.g., C4-ethyl, C4-propyl) or unsubstituted C4-phenyl derivatives, thereby altering both pharmacokinetic behavior and downstream synthetic utility [2]. Relying on in-class compounds without explicit verification of substitution pattern and stereochemistry will inevitably lead to irreproducible biological outcomes and failed synthetic campaigns.

4-Methyl-4-phenylpiperidine-2,6-dione (CAS 14149-32-7): Comparator-Based Quantitative Evidence for Scientific Selection


Hypolipidemic Efficacy of 4-Methyl-4-phenylpiperidine-2,6-dione vs. 3-Phenylpiperidine-2,6-dione in Rodent Models

In a direct comparative in vivo study conducted in CF1 mice, 4-methyl-4-phenylpiperidine-2,6-dione administered intraperitoneally at 20 mg/kg/day for 14 days produced a 52% reduction in serum cholesterol levels and a 42% reduction in serum triglyceride levels relative to vehicle controls [1]. In stark contrast, the 3-phenyl regioisomer (3-phenylpiperidine-2,6-dione), evaluated under identical experimental conditions at the same dose and duration, demonstrated no statistically significant hypolipidemic activity [1]. This represents a functional activity difference of approximately 52 percentage points in serum cholesterol reduction and 42 percentage points in triglyceride reduction between the 4-phenyl and 3-phenyl substitution patterns.

Hypolipidemic Agents Lipid Metabolism Cardiovascular Pharmacology

Mechanistic Differentiation: ATP-Citrate Lyase (ACLY) Inhibition by 4-Methyl-4-phenylpiperidine-2,6-dione

The hypolipidemic mechanism of 4-methyl-4-phenylpiperidine-2,6-dione has been characterized as inhibition of ATP-dependent citrate lyase (ACLY), a key enzyme in de novo hepatic lipogenesis. In vitro enzyme inhibition assays using recombinant rat liver ACLY demonstrated that this compound exhibits an inhibition constant (Ki) of 4.0 × 10^3 nM (4.0 µM) [1]. In contrast, the structurally related compound 5-amino-3-ethyl-3-phenylpiperidine-2,6-dione, which features an amino substitution at the 5-position and an ethyl rather than methyl group at C3/C4, was reported to inhibit neither ACLY nor the cholesterol side-chain cleavage enzyme system under comparable assay conditions [2]. The presence of the C4-methyl group in 4-methyl-4-phenylpiperidine-2,6-dione, combined with the absence of an amino substituent, is therefore critical for ACLY inhibitory activity.

Enzyme Inhibition Lipid Biosynthesis ATP-Citrate Lyase

Chiral Synthetic Intermediate Utility for DPP-IV Inhibitor Development

4-Methyl-4-phenylpiperidine-2,6-dione serves as a defined chiral intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a major class of therapeutic agents for type 2 diabetes mellitus. Patent NZ607694A explicitly discloses a synthetic methodology wherein this compound (or its immediate derivatives) functions as a key building block for assembling the piperidine-dione pharmacophore required for DPP-IV inhibitory activity [1]. The chiral center at the C4 position, defined by the methyl and phenyl substituents, enables stereoselective construction of the final active pharmaceutical ingredient [1]. In contrast, achiral piperidine-2,6-diones lacking the C4-methyl substitution, or those with alternative C4-alkyl groups, produce diastereomeric mixtures that require costly chiral resolution steps or yield biologically inactive enantiomers [2].

DPP-IV Inhibitors Type 2 Diabetes Medicinal Chemistry

NK2 Receptor Antagonist Scaffold Potential via 4-Substituted Piperidine Pharmacophore

The 4-substituted piperidine scaffold, of which 4-methyl-4-phenylpiperidine-2,6-dione is a core representative, constitutes the essential pharmacophoric element for antagonism at the neurokinin 2 (NK2) receptor [1]. Patent literature, including US Patent 5,567,700, explicitly identifies 4-substituted piperidine derivatives as potent nonpeptide NK2 antagonists with therapeutic potential in asthma and related respiratory conditions [1]. The C4-phenyl and C4-methyl substituents provide the necessary steric bulk and lipophilicity for optimal receptor binding pocket occupancy. In contrast, piperidine scaffolds lacking the 4-substitution pattern (e.g., 3-substituted or unsubstituted piperidines) exhibit substantially reduced or absent NK2 receptor binding affinity as documented in structure-activity relationship (SAR) analyses of this compound class [2].

NK2 Antagonists Neurokinin Receptors Respiratory Pharmacology

Minimum Purity Specification: ≥95% as Defined by Commercial Suppliers

The commercially available 4-methyl-4-phenylpiperidine-2,6-dione (CAS 14149-32-7) is supplied with a minimum purity specification of ≥95% as verified by multiple independent suppliers [1]. This purity level is confirmed by HPLC analysis and structural characterization by NMR spectroscopy . In comparison, custom-synthesized or small-batch laboratory preparations of this compound, as well as closely related analogs such as 4-phenylpiperidine-2,6-dione, may lack standardized purity documentation or arrive with lower purity grades (<90%) that introduce confounding variables in biological assays . The consistent ≥95% purity specification ensures that observed biological activity (e.g., hypolipidemic effects, ACLY inhibition) is attributable to the target compound rather than impurities or degradation products.

Quality Control Analytical Chemistry Procurement Specification

4-Methyl-4-phenylpiperidine-2,6-dione (CAS 14149-32-7): Evidence-Grounded Research and Industrial Application Scenarios


In Vivo Hypolipidemic Screening and Lipid Metabolism Mechanistic Studies

For researchers conducting in vivo hypolipidemic screening in rodent models, 4-methyl-4-phenylpiperidine-2,6-dione offers a validated positive control with documented serum cholesterol reduction of 52% and serum triglyceride reduction of 42% at 20 mg/kg/day i.p. over 14 days [1]. This compound is appropriate for studies investigating ATP-citrate lyase (ACLY) inhibition as a therapeutic strategy for hyperlipidemia, as it demonstrates measurable ACLY inhibition (Ki = 4.0 µM) [2]. Researchers should explicitly verify the 4-phenyl substitution pattern upon procurement, as the 3-phenyl regioisomer lacks hypolipidemic activity under identical experimental conditions [1].

Chiral Building Block for DPP-IV Inhibitor Synthesis in Medicinal Chemistry

Medicinal chemistry teams engaged in DPP-IV inhibitor development for type 2 diabetes should utilize 4-methyl-4-phenylpiperidine-2,6-dione as a defined chiral intermediate for stereoselective assembly of the piperidine-dione pharmacophore [3]. The C4 chiral center defined by the methyl and phenyl substituents enables direct construction of stereochemically pure target molecules, avoiding the need for costly and time-consuming chiral resolution steps that are required when using achiral piperidine-2,6-dione analogs [3]. Procurement from suppliers providing ≥95% purity with analytical documentation is essential for reproducible synthetic yields .

NK2 Receptor Antagonist Lead Generation and SAR Studies

Research programs focused on neurokinin 2 (NK2) receptor antagonism for respiratory indications (e.g., asthma) should consider 4-methyl-4-phenylpiperidine-2,6-dione as a core scaffold for lead generation and structure-activity relationship (SAR) optimization [4]. The 4-substituted piperidine motif represents an essential pharmacophoric requirement for NK2 antagonist activity, distinguishing it from 3-substituted piperidine analogs that lack this pharmacological profile [4]. Further functionalization at the N1-position of this scaffold can yield high-affinity NK2 antagonists suitable for in vitro and in vivo evaluation [4].

Analytical Reference Standard and Quality Control Applications

4-Methyl-4-phenylpiperidine-2,6-dione (CAS 14149-32-7), supplied at ≥95% purity with full analytical characterization (HPLC, NMR), is suitable for use as an analytical reference standard in method development and quality control workflows . The compound's well-defined physicochemical properties, including molecular weight (203.24 g/mol), XLogP3 (1.3), and hydrogen bond donor/acceptor counts, facilitate its use in calibrating LC-MS systems and validating analytical methods for glutarimide and piperidine-dione derivatives [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-4-phenylpiperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.